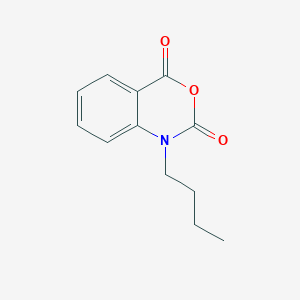
1-Butyl-3,1-benzoxazine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
1-Butyl-3,1-benzoxazine-2,4-dione is a chemical compound belonging to the benzoxazine family. Benzoxazines are known for their unique ring structure, which includes both nitrogen and oxygen atoms. These compounds are often used in the synthesis of polymers and have applications in various fields such as materials science, chemistry, and pharmaceuticals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butyl-3,1-benzoxazine-2,4-dione typically involves the reaction of an appropriate amine with a phenolic compound under controlled conditions. The reaction may require catalysts and specific temperature and pressure conditions to ensure the formation of the benzoxazine ring.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and purity. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency.
化学反応の分析
Types of Reactions
1-Butyl-3,1-benzoxazine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: Substitution reactions can introduce new functional groups, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce alkyl or aryl groups.
科学的研究の応用
Chemistry
- Building Blocks for Synthesis : 1-Butyl-3,1-benzoxazine-2,4-dione serves as a valuable precursor in the synthesis of more complex heterocyclic compounds. Its structure allows for various substitution reactions that can lead to the formation of diverse derivatives with tailored properties .
Medicine
- Therapeutic Properties : Research indicates that this compound exhibits potential antimicrobial and anti-inflammatory activities. Studies have shown that it can inhibit specific enzymes involved in inflammatory pathways, suggesting its utility as an anti-inflammatory agent .
- Anticancer Activity : Some derivatives of benzoxazine compounds have demonstrated significant anticancer properties against various cell lines. This suggests that this compound may also possess similar activities and could be explored further for its potential in cancer therapy .
Industry
- Advanced Materials : In industrial applications, this compound is utilized in the production of polymers and coatings. Its unique chemical structure contributes to the mechanical strength and thermal stability of these materials .
Case Study 1: Antimicrobial Activity
A study investigated the antimicrobial efficacy of various benzoxazine derivatives, including this compound. The compound was tested against common bacterial strains such as Staphylococcus aureus and Escherichia coli. Results indicated a notable zone of inhibition, demonstrating its potential as an antibacterial agent .
Case Study 2: Anti-inflammatory Mechanism
Research focused on the anti-inflammatory properties of this compound revealed that it acts as an inhibitor of interleukin-1 signaling pathways. This mechanism suggests a promising role in treating inflammatory diseases by modulating immune responses .
Data Table: Summary of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Chemistry | Building blocks for heterocyclic compounds | Useful in synthesizing diverse derivatives |
| Medicine | Antimicrobial and anti-inflammatory properties | Effective against bacterial strains; inhibits inflammatory pathways |
| Industry | Production of polymers and coatings | Enhances mechanical strength and thermal stability |
作用機序
The mechanism of action of 1-Butyl-3,1-benzoxazine-2,4-dione involves its interaction with specific molecular targets. These interactions can lead to changes in the structure and function of the target molecules, resulting in various biological effects. The exact pathways and targets may vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
- 2H-3,1-Benzoxazine-2,4(1H)-dione, 1-methyl-
- 2H-3,1-Benzoxazine-2,4(1H)-dione, 1-ethyl-
- 2H-3,1-Benzoxazine-2,4(1H)-dione, 1-propyl-
Uniqueness
1-Butyl-3,1-benzoxazine-2,4-dione stands out due to its specific butyl group, which can influence its chemical reactivity and physical properties. This uniqueness can make it more suitable for certain applications compared to its methyl, ethyl, or propyl counterparts.
特性
分子式 |
C12H13NO3 |
|---|---|
分子量 |
219.24 g/mol |
IUPAC名 |
1-butyl-3,1-benzoxazine-2,4-dione |
InChI |
InChI=1S/C12H13NO3/c1-2-3-8-13-10-7-5-4-6-9(10)11(14)16-12(13)15/h4-7H,2-3,8H2,1H3 |
InChIキー |
GNXNHIFZVKBXAK-UHFFFAOYSA-N |
正規SMILES |
CCCCN1C2=CC=CC=C2C(=O)OC1=O |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













